2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
- 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the following structure
C20H14F3N3OS
.Preparation Methods
Synthetic Routes: The compound can be synthesized through several routes. One common method involves the reaction of 2-aminopyrimidine with 3-(trifluoromethyl)benzoyl chloride, followed by thiolation with thiourea.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide).
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound is stable under ambient conditions.
Reactions: It may undergo substitution reactions (e.g., nucleophilic substitution) or oxidation/reduction processes.
Common Reagents: Thionyl chloride, thiourea, and various bases.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or inflammation modulation.
Materials Science: It could serve as a building block for functional materials due to its unique structure.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl-substituted phenyl ring and pyrimidine scaffold distinguish it from related compounds.
Similar Compounds: Other pyrimidine-based derivatives, such as 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , share structural features.
Remember that research on this compound is ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C25H18F3N3OS |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H18F3N3OS/c26-25(27,28)19-12-7-13-20(14-19)29-23(32)16-33-24-30-21(17-8-3-1-4-9-17)15-22(31-24)18-10-5-2-6-11-18/h1-15H,16H2,(H,29,32) |
InChI Key |
PYOVCBKJADNSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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